![molecular formula C10H8N4O4 B4329362 3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B4329362.png)
3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid
Overview
Description
3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid, also known as TMB or 5-TMB, is a tetrazole-based compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid is not well understood. However, studies have shown that this compound can interact with various enzymes and proteins, leading to changes in their activity and function. It has also been reported to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid can have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
The potential applications of 3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid in scientific research are vast. Some of the future directions for research on this compound include its use in drug discovery, as a diagnostic tool for various diseases, and in the development of new materials and sensors. Further studies are also needed to elucidate its mechanism of action and to explore its potential therapeutic applications.
Conclusion:
In conclusion, 3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid is a tetrazole-based compound that has gained significant attention in the field of scientific research. Its high purity, stability, and potential applications make it an attractive compound for various applications. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Scientific Research Applications
3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid has been extensively used in scientific research for various applications. One of the primary applications of this compound is in the synthesis of various organic compounds such as peptides, nucleotides, and amino acids. It has also been used as a reagent in the synthesis of fluorescent probes and sensors.
properties
IUPAC Name |
3-[2-(carboxymethyl)tetrazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-8(16)5-14-12-9(11-13-14)6-2-1-3-7(4-6)10(17)18/h1-4H,5H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPWENRWVOOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN(N=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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